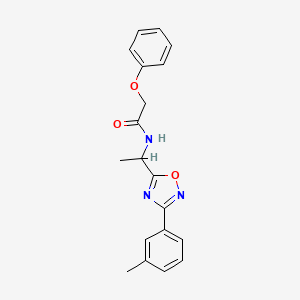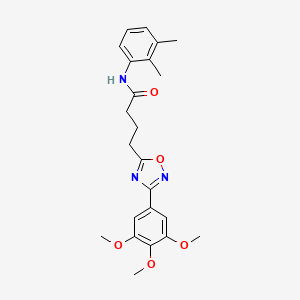
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)-3-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(N-(3-acetylphenyl)sulfamoyl)-2-ethoxyphenyl)-3-chlorobenzamide, commonly known as ACEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACEB is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
ACEB exerts its pharmacological effects by inhibiting the activity of COX-2, an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. ACEB binds to the active site of COX-2 and prevents the formation of prostaglandins, thereby reducing inflammation and pain. Additionally, ACEB has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression and epigenetic regulation. By inhibiting HDACs, ACEB can modulate gene expression and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects
ACEB has been shown to exhibit several biochemical and physiological effects in preclinical models. ACEB has been shown to reduce inflammation and pain in animal models of arthritis and colitis. ACEB has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Moreover, ACEB has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
ACEB has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes and exert its pharmacological effects. ACEB is also stable under physiological conditions and can be administered orally or intravenously. However, ACEB has some limitations for laboratory experiments. It is a synthetic compound that requires expertise in organic chemistry for its synthesis. Moreover, ACEB has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Future Directions
ACEB has shown promising results in preclinical studies for the treatment of various diseases. Future research should focus on elucidating the molecular mechanisms underlying the pharmacological effects of ACEB. Moreover, clinical trials are needed to evaluate the safety and efficacy of ACEB in humans. Additionally, the development of novel formulations of ACEB, such as nanoparticles or liposomes, could enhance its pharmacokinetic properties and improve its therapeutic potential. Finally, the identification of biomarkers that can predict the response of patients to ACEB could enable personalized medicine approaches for the treatment of diseases.
Synthesis Methods
The synthesis of ACEB involves a multi-step process that begins with the reaction of 3-acetylbenzenesulfonamide with 2-ethoxyaniline. This reaction leads to the formation of N-(3-acetylphenyl)-2-ethoxybenzenesulfonamide, which is then subjected to further reactions to yield the final product, ACEB. The synthesis of ACEB is a complex process that requires expertise in organic chemistry and is typically performed in a laboratory setting.
Scientific Research Applications
ACEB has been extensively studied in preclinical models for its potential therapeutic applications. Several studies have demonstrated that ACEB exhibits anti-inflammatory, anti-cancer, and neuroprotective effects. ACEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer. ACEB has also been shown to inhibit the growth of cancer cells and induce apoptosis, a process that leads to programmed cell death. Moreover, ACEB has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
properties
IUPAC Name |
N-[5-[(3-acetylphenyl)sulfamoyl]-2-ethoxyphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S/c1-3-31-22-11-10-20(14-21(22)25-23(28)17-7-4-8-18(24)12-17)32(29,30)26-19-9-5-6-16(13-19)15(2)27/h4-14,26H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUPBHTXGKMFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-bromo-N-(2,4-dimethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689840.png)












